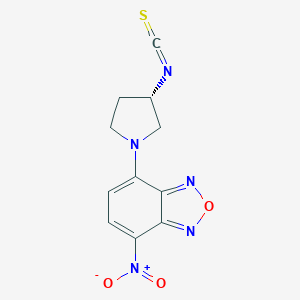
(S)-(+)-NBD-Py-NCS
Overview
Description
(S)-(+)-NBD-Py-NCS, also known as (S)-(+)-7-Nitrobenz-2-oxa-1,3-diazol-4-yl-pyridyl isothiocyanate, is a fluorescent labeling reagent. This compound is widely used in biochemical and biophysical research due to its ability to form stable conjugates with various biomolecules, allowing for the visualization and tracking of these molecules in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-NBD-Py-NCS typically involves the reaction of 7-nitrobenz-2-oxa-1,3-diazole (NBD) with pyridine-4-isothiocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the isothiocyanate group. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final compound is purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions: (S)-(+)-NBD-Py-NCS primarily undergoes nucleophilic substitution reactions due to the presence of the isothiocyanate group. This group is highly reactive towards nucleophiles, such as amines and thiols, forming stable thiourea or dithiocarbamate linkages.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols
Solvents: Anhydrous solvents like dichloromethane or acetonitrile
Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)
Major Products: The major products formed from the reactions of this compound with nucleophiles are fluorescently labeled biomolecules. These conjugates retain the fluorescent properties of the NBD moiety, making them useful for various analytical applications.
Scientific Research Applications
(S)-(+)-NBD-Py-NCS has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study reaction mechanisms and molecular interactions.
Biology: Employed in the labeling of proteins, nucleic acids, and other biomolecules for fluorescence microscopy and flow cytometry.
Medicine: Utilized in the development of diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the quality control of pharmaceuticals and the development of new materials with specific fluorescent properties.
Mechanism of Action
The mechanism of action of (S)-(+)-NBD-Py-NCS involves the formation of a covalent bond between the isothiocyanate group and a nucleophilic site on the target molecule. This reaction results in the formation of a stable thiourea or dithiocarbamate linkage, which retains the fluorescent properties of the NBD moiety. The fluorescence allows for the visualization and tracking of the labeled biomolecule in various environments.
Comparison with Similar Compounds
(S)-(+)-NBD-Cl: Another NBD derivative used for similar fluorescent labeling applications.
(S)-(+)-NBD-F: A fluorinated NBD compound with enhanced stability and fluorescence properties.
(S)-(+)-NBD-Br: A brominated NBD compound used for specific labeling applications.
Uniqueness: (S)-(+)-NBD-Py-NCS is unique due to its isothiocyanate group, which provides a highly reactive site for nucleophilic substitution reactions. This property makes it particularly useful for labeling a wide range of biomolecules with high specificity and stability.
Properties
IUPAC Name |
7-[(3S)-3-isothiocyanatopyrrolidin-1-yl]-4-nitro-2,1,3-benzoxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3S/c17-16(18)9-2-1-8(10-11(9)14-19-13-10)15-4-3-7(5-15)12-6-20/h1-2,7H,3-5H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKCHHTYBXOUKH-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N=C=S)C2=CC=C(C3=NON=C23)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N=C=S)C2=CC=C(C3=NON=C23)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585046 | |
| Record name | 4-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-7-nitro-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163927-30-8 | |
| Record name | 4-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-7-nitro-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-NBD-Py-NCS [=(S)-(+)-4-(3-Isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole] [HPLC Labeling Reagent for e.e. Determination] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B71134.png)
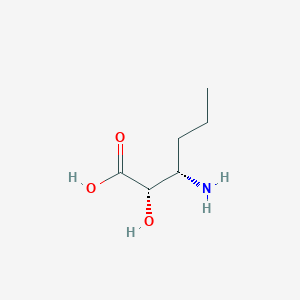
![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B71138.png)


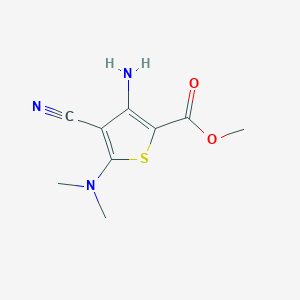
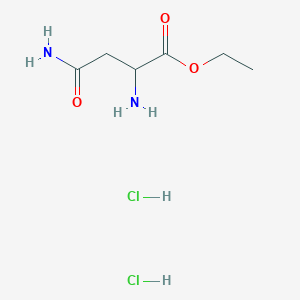
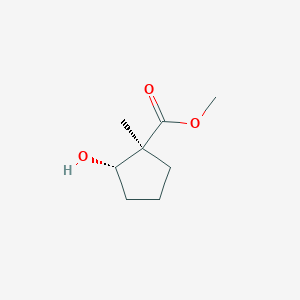



![[4-(Aminomethyl)phenyl]guanidine](/img/structure/B71168.png)

![3-[methyl(thiophen-2-yl)amino]-3-sulfanylidenepropanoic acid](/img/structure/B71171.png)
